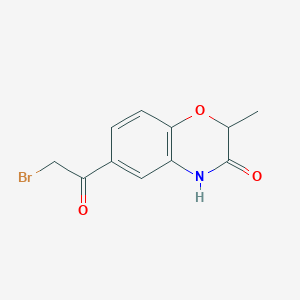![molecular formula C9H10FNOS B1523181 3-[(4-Fluorophenyl)sulfanyl]propanamide CAS No. 1098354-19-8](/img/structure/B1523181.png)
3-[(4-Fluorophenyl)sulfanyl]propanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolic Profiling
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) related to 3-[(4-Fluorophenyl)sulfanyl]propanamide revealed insights into its absorption, clearance, distribution, and extensive metabolism in rats. This research highlights the molecular properties that contribute to the pharmacokinetic characteristics of such compounds, indicating their potential for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).
Synthesis and Molecular Characterization
Another study focused on the synthesis and molecular structure analysis of a sulfonamide compound structurally similar to this compound. The research provided detailed characterization, including vibrational frequencies and molecular geometry, using both experimental and computational methods. This work underscores the importance of detailed molecular analysis in developing new chemical entities with potential biological applications (Durgun et al., 2016).
Insecticidal Activity
The sulfoximine class of insecticides, which includes compounds with sulfanyl propanamide motifs, has shown significant efficacy against various sap-feeding insects. This research elaborates on the unique mode of action of these compounds, which act as agonists at insect nicotinic acetylcholine receptors, offering a novel approach to controlling resistant insect pests (Sparks et al., 2013).
Polymer Science Applications
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which share a functional group similarity with this compound, demonstrated applications in creating materials with high refractive indices and small birefringences. These findings have implications for the development of advanced materials in optoelectronics and photonics (Tapaswi et al., 2015).
Anticancer Research
A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, which are structurally related to this compound, explored their synthesis and anticancer activity. This research highlighted the potential of such compounds in inhibiting tumor cell proliferation, presenting a promising avenue for developing new anticancer therapies (El Rayes et al., 2019).
Safety and Hazards
The safety data sheet for “3-[(4-Fluorophenyl)sulfanyl]propanamide” indicates that it may be harmful if swallowed or if it comes into contact with skin. It may also cause eye irritation. Precautionary measures include avoiding breathing dust or fumes and wearing protective gloves and eye protection .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXHRHJTMUPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


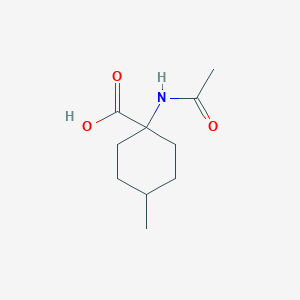
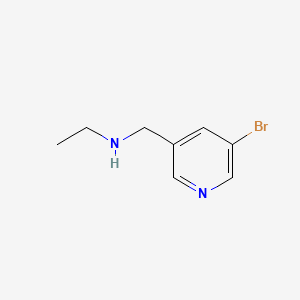
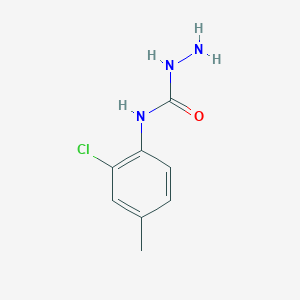

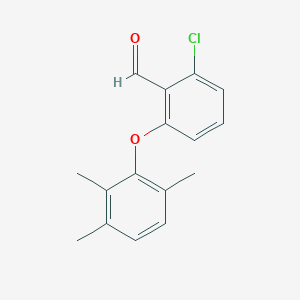
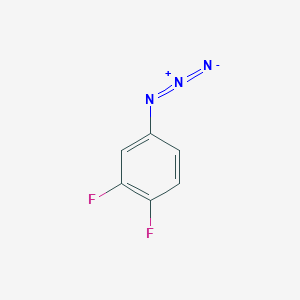
![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)


